N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid
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Overview
Description
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid is a chemical compound with the molecular formula C13H18F3N3O4 and a molecular weight of 337.3 g/mol . This compound is known for its unique spirocyclic structure, which includes a cyclopropyl group, an oxa-diazaspiro ring system, and a trifluoroacetate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid involves multiple steps. . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its potential as an inhibitor of specific enzymes, such as protein tyrosine phosphatase 1B . In medicine, it is explored for its potential therapeutic applications, including its role in drug development . Additionally, it has industrial applications in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid can be compared with other similar compounds, such as N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride . While both compounds share a similar spirocyclic structure, the presence of different functional groups, such as the trifluoroacetate moiety in the former and the hydrochloride in the latter, can lead to differences in their chemical properties and applications .
Properties
Molecular Formula |
C13H18F3N3O4 |
---|---|
Molecular Weight |
337.29 g/mol |
IUPAC Name |
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17N3O2.C2HF3O2/c15-10(13-8-1-2-8)9-7-11(16-14-9)3-5-12-6-4-11;3-2(4,5)1(6)7/h8,12H,1-7H2,(H,13,15);(H,6,7) |
InChI Key |
XOAGWVJCECCIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NOC3(C2)CCNCC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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